1,3-Diphenyl-9H-indeno[2,1-c]pyridine
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Overview
Description
1,3-Diphenyl-9H-indeno[2,1-c]pyridine: is an organic compound with the molecular formula C24H17N and a molecular weight of 319.398 g/mol This compound is characterized by its indeno-pyridine core structure, which is substituted with phenyl groups at the 1 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-phenylindene with 2-aminobenzophenone in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-9H-indeno[2,1-c]pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the indeno-pyridine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like , , and (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the phenyl rings or the indeno-pyridine core.
Scientific Research Applications
1,3-Diphenyl-9H-indeno[2,1-c]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-9H-indeno[2,1-c]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diphenyl-2-azafluorene
- 1,3-Diphenyl-2-aza-fluorene
- 9H-Indeno[2,1-c]pyridine
Uniqueness
1,3-Diphenyl-9H-indeno[2,1-c]pyridine is unique due to its specific substitution pattern and the presence of both indeno and pyridine moieties. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
57162-74-0 |
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Molecular Formula |
C24H17N |
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1,3-diphenyl-9H-indeno[2,1-c]pyridine |
InChI |
InChI=1S/C24H17N/c1-3-9-17(10-4-1)23-16-21-20-14-8-7-13-19(20)15-22(21)24(25-23)18-11-5-2-6-12-18/h1-14,16H,15H2 |
InChI Key |
SQSHIJWTIXQHEU-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC(=NC(=C31)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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